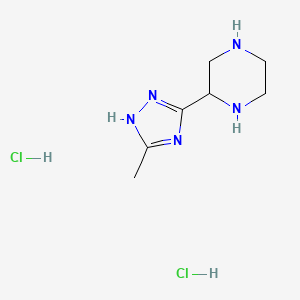

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-5-10-7(12-11-5)6-4-8-2-3-9-6;;/h6,8-9H,2-4H2,1H3,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHAWZHSDYSXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909306-50-8 | |

| Record name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine groups in the piperazine ring participate in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides like acetyl chloride.

Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C, 6 h | 78 | |

| Acetyl chloride | CH₂Cl₂ | 0°C, 2 h | 85 |

Mechanistically, the reaction proceeds via deprotonation of the piperazine nitrogen, followed by attack on the electrophilic carbon of the alkyl/acyl reagent.

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes electrophilic substitutions and cycloadditions:

-

Electrophilic Aromatic Substitution : Bromination occurs at the C5 position of the triazole ring using Br₂ in acetic acid.

-

Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole hybrids .

Key Data for Bromination

| Bromination Agent | Position | Product Structure | Yield (%) |

|---|---|---|---|

| Br₂ (1.2 eq) | C5 | 5-Bromo-triazole analog | 67 |

Microwave-Assisted Cyclization

Under microwave irradiation, the compound reacts with hydrazides or nitriles to form fused triazolopyrimidine derivatives. A representative synthesis involves:

-

Reaction with 4-chlorophenyl hydrazide in dioxane at 150°C for 20 minutes.

-

Acidic work-up (HCl) and purification via column chromatography.

Optimized Conditions

Metal Complex Formation

The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. For instance:

-

Copper(II) Complex : Prepared by mixing the compound with CuCl₂ in ethanol (1:2 molar ratio).

Complex Characterization Data

| Metal Salt | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | 1:2 | 12.3 ± 0.2 |

Acid/Base-Mediated Degradation

The dihydrochloride form exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Stable for >24 hours at 25°C.

-

Alkaline Conditions (pH > 9) : Rapid hydrolysis of the triazole ring occurs, generating piperazine and methylamine derivatives .

Degradation Kinetics

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 2 | >24 | Intact compound |

| 10 | 1.5 | Piperazine + NH₂CH₃ |

Scientific Research Applications

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride. For instance, derivatives of piperazine and triazole have shown significant cytotoxicity against various cancer cell lines.

A notable study reported that triazole-piperazine hybrids exhibited potent activity against breast cancer cell lines (MCF-7) with IC50 values as low as 2 μM. The mechanism involved interactions with estrogen receptors, which are crucial in the proliferation of certain cancers .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that triazole derivatives often demonstrate activity against a range of pathogens due to their ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Case Study 1: Anticancer Activity

In a study focusing on the design and synthesis of new triazole-piperazine derivatives, researchers found that specific compounds exhibited significant anti-proliferative effects against MCF-7 cells. The study utilized molecular docking to analyze binding affinities at estrogen receptors, revealing important insights into the ligand-receptor interactions that could inform future drug design .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that certain derivatives of this compound demonstrated effective inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives with heterocyclic substitutions are widely explored for diverse biological activities. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Differences and Implications

Triazoles are known for their role in kinase inhibition and antimicrobial activity . Thiazole- and oxadiazole-containing analogs (e.g., ) introduce sulfur or nitrogen-oxygen systems, altering electronic properties and binding affinities .

Substituent Effects :

- Aromatic groups (e.g., Trimetazidine’s trimethoxybenzyl) enhance lipophilicity and CNS penetration, whereas halogenated substituents (e.g., Hydroxyzine’s chloro group) improve receptor selectivity .

- The methyl group on the triazole in the target compound may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Pharmacological Profiles: Hydroxyzine dihydrochloride () exemplifies therapeutic versatility in antihistamines, while pyrazole-piperazine derivatives () target mycobacterial infections.

Synthetic Routes :

- The target compound likely involves coupling 5-methyl-1,2,4-triazole with piperazine followed by dihydrochloride salt formation. In contrast, Trimetazidine derivatives require aryl alkylation (), and oxadiazole analogs () use cyclization reactions.

Spectroscopic Properties :

- NMR Shifts : Piperazine dihydrochlorides exhibit deshielded protons (δ ~3.59 in $^1$H NMR) compared to free piperazine (δ 2.74), as shown in . The target compound’s triazole substituent may further deshield adjacent protons, similar to the δ 3.32–3.57 range observed in .

Biological Activity

Introduction

2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride (CAS No. 1909306-50-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazole family, which is known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 240.13 g/mol. The compound features a piperazine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety, which is critical for its biological activity.

Biological Activities

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial strains and fungi. For example, studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range .

| Bacterial Strain | MIC (µg/mL) | Control (e.g., Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | 6.25 - 25 | 2 |

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Notably, some derivatives have shown promising results against specific cancer types such as breast and colon cancer.

Anti-inflammatory Properties

Triazole compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

-

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. -

Case Study on Anticancer Activity

In a preclinical trial assessing the anticancer effects of triazole derivatives on human breast cancer cell lines, this compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors within cells. For instance:

- Antimicrobial Action : Triazoles may inhibit the synthesis of ergosterol in fungal cell membranes or interfere with bacterial cell wall synthesis.

- Anticancer Mechanism : These compounds may modulate pathways such as PI3K/Akt or MAPK signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example:

- Hydrazine-based cyclization : Reacting substituted hydrazines (e.g., phenylhydrazine hydrochloride) with ketones under reflux in ethanol (6–8 hours) yields triazole-piperazine scaffolds. Cooling and crystallization in ethanol are critical for isolating the product .

- Piperazine functionalization : Introducing triazole groups to piperazine cores via nucleophilic substitution requires anhydrous conditions and catalysts like trifluoroacetic acid to minimize side reactions .

Q. Table 1: Key Synthesis Parameters

| Reagent System | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Hydrazine + Ketone | Ethanol | Reflux (~78°C) | 60–75% | |

| Chloroacetyl-piperazine + Triazole | DCM | RT to 50°C | 40–55% |

Methodological Tip : Optimize reaction time and stoichiometry using TLC or HPLC to monitor intermediate formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced analytical techniques are required:

- Single-crystal X-ray diffraction : Resolves bond angles and confirms stereochemistry (e.g., mean C–C bond length = 0.003 Å, R factor < 0.1) .

- NMR spectroscopy : Key signals include piperazine protons (δ 2.5–3.5 ppm) and triazole NH (δ 8.0–8.5 ppm in DMSO-d6) .

- Mass spectrometry : Molecular ion peaks at m/z 240.13 (C7H15Cl2N5) confirm molecular weight .

Q. Table 2: Analytical Techniques and Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| X-ray Crystallography | R factor < 0.1, T = 293 K | Absolute configuration |

| HPLC | C18 column, 0.1% TFA in H2O/MeOH | Purity (>95%) |

| FT-IR | N-H stretch (3300 cm⁻¹), C=N (1600 cm⁻¹) | Functional groups |

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Integrate quantum chemical calculations (e.g., DFT) and machine learning to:

- Predict binding affinities to targets like VEGFR2 or MMP9 using molecular docking .

- Optimize substituents (e.g., methyl vs. trifluoromethyl) for improved solubility and metabolic stability .

- Validate predictions with experimental IC50 values from enzyme inhibition assays (e.g., aminopeptidase N assays) .

Case Study : ICReDD’s reaction path search methods reduced trial-and-error synthesis by 50% via computational screening .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in pharmacological studies?

- pH-dependent degradation : Protonation of the piperazine ring (pKa ~8.5) increases solubility but may destabilize the triazole moiety in acidic media .

- Thermal stability : Store at –20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent hydrolysis .

- Light sensitivity : UV-Vis spectroscopy shows absorbance at 270 nm; protect from prolonged light exposure .

Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Common sources of discrepancies include:

- Assay variability : Standardize protocols (e.g., MES-induced seizure models for anticonvulsant activity) and use internal controls .

- Impurity profiles : Compare batch-specific HPLC traces and quantify byproducts (e.g., hydrazine residuals) .

- Receptor heterogeneity : Use isogenic cell lines to minimize variability in target expression .

Statistical Approach : Apply multivariate analysis (PCA) to correlate structural features with bioactivity .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or pyridyl) to improve LogP (target range: 1–3) .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites for deuteration .

- Bioavailability testing : Use Caco-2 cell monolayers to assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s) .

Q. How does this compound compare structurally and functionally to analogs like 1-(4-methylpiperazin-1-yl)aniline dihydrochloride?

Table 3: Comparative Analysis

Q. What regulatory considerations apply to preclinical testing of this compound?

- Safety protocols : Follow OECD guidelines for acute toxicity (LD50 in rodents) and genotoxicity (Ames test) .

- Documentation : Maintain batch records, COA, and SDS sheets compliant with GLP standards .

- Ethical compliance : Obtain IACUC approval for in vivo studies and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Q. Key Takeaways

- Prioritize computational-aided synthesis and stability studies to reduce experimental redundancy.

- Cross-validate bioactivity data using standardized assays and impurity-controlled batches.

- Leverage structural analogs to infer mechanistic pathways while accounting for substituent-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.